![molecular formula C11H14BrNO2S B1276019 1-((4-Bromo-3-methylphenyl)sulfonyl)pyrrolidine CAS No. 852026-79-0](/img/structure/B1276019.png)
1-((4-Bromo-3-methylphenyl)sulfonyl)pyrrolidine
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Description
1-((4-Bromo-3-methylphenyl)sulfonyl)pyrrolidine, or 1-BMP-SP, is a versatile organic compound with a wide range of applications in scientific research. It is a heterocyclic compound, containing both a bromine atom and a methyl group, and is synthesized from readily available starting materials. This compound has been studied for its potential applications in a variety of fields, including medicinal chemistry, drug discovery, and organic synthesis. In
Scientific Research Applications
Organic Synthesis
1-((4-Bromo-3-methylphenyl)sulfonyl)pyrrolidine: is a valuable intermediate in organic synthesis. Its sulfonyl group acts as a good leaving group, facilitating nucleophilic substitution reactions . This makes it useful for synthesizing various heterocyclic compounds, which are prevalent in many pharmaceuticals and agrochemicals.
Medicinal Chemistry
In medicinal chemistry, this compound serves as a building block for the development of new drugs. Its structural motif, featuring a pyrrolidine ring, is common in molecules with biological activity . Researchers can modify the bromo and methyl groups to create derivatives with potential therapeutic effects.
Proteomics Research
This compound is used in proteomics research for the modification of peptides and proteins. The bromo group can be utilized for attaching the sulfonyl pyrrolidine to amino acid side chains, which aids in the study of protein structure and function .
Material Science
In material science, 1-((4-Bromo-3-methylphenyl)sulfonyl)pyrrolidine can be used to modify the surface properties of materials. By grafting this molecule onto polymers or other surfaces, researchers can create materials with specific characteristics, such as increased hydrophobicity or altered electrical conductivity .
Catalysis
The compound’s sulfonyl group can act as a ligand for metal-based catalysts. This application is particularly relevant in the field of catalysis, where the development of new catalysts can lead to more efficient chemical processes .
Environmental Science
In environmental science, derivatives of this compound could be explored for their ability to bind to pollutants. This binding capacity can be harnessed to create filters or other devices that capture and remove harmful substances from the environment .
properties
IUPAC Name |
1-(4-bromo-3-methylphenyl)sulfonylpyrrolidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2S/c1-9-8-10(4-5-11(9)12)16(14,15)13-6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHHZGIJTXHOEGP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCCC2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30406697 |
Source
|
Record name | 1-(4-Bromo-3-methylbenzene-1-sulfonyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30406697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
852026-79-0 |
Source
|
Record name | 1-(4-Bromo-3-methylbenzene-1-sulfonyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30406697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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